Cu(GABA(mpy)2)

Descripción general

Descripción

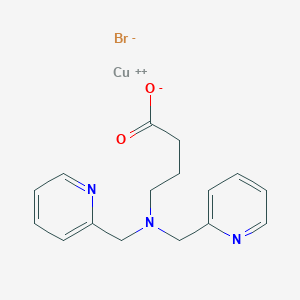

The compound N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) bromide methanol solvate , commonly referred to as Cu(GABA(mpy)2) , is a coordination complex that features copper(II) ions coordinated with γ-aminobutyric acid (GABA) and 2-pyridylmethylamine (mpy)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cu(GABA(mpy)2) typically involves the reaction of copper(II) bromide with γ-aminobutyric acid and 2-pyridylmethylamine in methanol. The reaction conditions are carefully controlled to ensure the formation of the desired coordination complex. The general procedure is as follows:

- Dissolve copper(II) bromide in methanol.

- Add γ-aminobutyric acid and 2-pyridylmethylamine to the solution.

- Stir the mixture at room temperature for several hours.

- Filter the resulting solution to remove any insoluble impurities.

- Allow the filtrate to evaporate slowly, leading to the crystallization of Cu(GABA(mpy)2).

Industrial Production Methods

While the laboratory synthesis of Cu(GABA(mpy)2) is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent evaporation can be scaled up with appropriate modifications to the reaction vessel size, stirring mechanisms, and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Cu(GABA(mpy)2) can undergo various chemical reactions, including:

Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution: Ligands coordinated to the copper center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.

Complexation: Cu(GABA(mpy)2) can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the incoming ligand or by adjusting the pH of the solution.

Complexation: Additional ligands such as ethylenediamine or bipyridine can be introduced to form new coordination complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can result in new coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Cu(GABA(mpy)2) has several scientific research applications, including:

Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of copper complexes.

Biology: Cu(GABA(mpy)2) can be used to investigate the interactions between metal ions and biological molecules, such as proteins and enzymes.

Industry: Cu(GABA(mpy)2) can be used in catalysis and materials science, particularly in the design of new catalysts and functional materials.

Mecanismo De Acción

The mechanism of action of Cu(GABA(mpy)2) involves its ability to coordinate with various biological molecules and metal ions. The copper center can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the coordination of γ-aminobutyric acid and 2-pyridylmethylamine to the copper center can modulate the compound’s interactions with biological targets, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Cu(GABA(mpy)2) can be compared with other similar compounds, such as:

N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) chloride: This compound has a similar structure but features chloride instead of bromide as the counterion.

N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]nickel(II) bromide: This compound features nickel(II) instead of copper(II) as the central metal ion.

N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]zinc(II) bromide: This compound features zinc(II) instead of copper(II) as the central metal ion.

The uniqueness of Cu(GABA(mpy)2) lies in its specific coordination environment and the properties conferred by the copper(II) center, which can participate in redox reactions and interact with biological molecules in distinct ways compared to other metal ions.

Actividad Biológica

Cu(GABA(mpy)2), or N,N-[bis(2-pyridylmethyl)-γ-aminobutyrato]copper(II) bromide methanol solvate , is a coordination complex formed by the interaction of copper(II) ions with γ-aminobutyric acid (GABA) and 2-pyridylmethylamine (mpy). This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of Cu(GABA(mpy)2) involves the reaction of copper(II) bromide with GABA and mpy in a methanol solution. The general procedure includes:

- Dissolving copper(II) bromide in methanol.

- Adding GABA and mpy to the solution.

- Stirring at room temperature for several hours.

- Filtering to remove insoluble impurities.

- Allowing the filtrate to evaporate, leading to crystallization.

The resulting complex exhibits unique coordination properties due to the presence of both GABA and mpy, which influence its biological interactions.

Cu(GABA(mpy)2) interacts with biological molecules, particularly proteins and enzymes, through its copper center, which can participate in redox reactions. This capability allows it to modulate enzyme activities and influence various biochemical pathways. The coordination of GABA enhances its interaction with GABA receptors, potentially affecting neurotransmission and offering therapeutic implications for neurological disorders.

Pharmacological Properties

Research indicates that Cu(GABA(mpy)2) may exhibit several pharmacological properties:

- Neuroprotective Effects : By modulating GABAergic signaling, Cu(GABA(mpy)2) could provide neuroprotection against excitotoxicity.

- Antioxidant Activity : The redox-active nature of copper allows Cu(GABA(mpy)2) to scavenge free radicals, contributing to its potential antioxidant effects.

- Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that Cu(GABA(mpy)2) can significantly influence the activity of GABA receptors. For instance, a study found that the compound enhanced GABAA receptor-mediated currents in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety and seizure disorders.

In Vivo Studies

Animal studies have shown promising results regarding the neuroprotective effects of Cu(GABA(mpy)2). In a model of induced seizures, administration of the compound resulted in reduced seizure frequency and severity, indicating its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Metal Ion | Biological Activity | Key Differences |

|---|---|---|---|

| Cu(GABA(mpy)2) | Copper(II) | Neuroprotective, Antioxidant | Unique coordination environment with GABA |

| Ni(GABA(mpy)2) | Nickel(II) | Limited studies on neuroprotection | Different metal ion properties |

| Zn(GABA(mpy)2) | Zinc(II) | Antioxidant | Zinc's role in cellular signaling differs from copper |

Propiedades

IUPAC Name |

copper;4-[bis(pyridin-2-ylmethyl)amino]butanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2.BrH.Cu/c20-16(21)8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15;;/h1-4,6-7,9-10H,5,8,11-13H2,(H,20,21);1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQLZIZTQNRCG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCCC(=O)[O-])CC2=CC=CC=N2.[Cu+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrCuN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930724 | |

| Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140160-00-5 | |

| Record name | N,N-(Bis(2-pyridylmethyl)-gamma-aminobutyrato)copper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140160005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bromide 4-{bis[(pyridin-2-yl)methyl]amino}butanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.